molecular formula C13H13NO2 B1666665 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid CAS No. 26180-28-9

3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B1666665
CAS No.: 26180-28-9
M. Wt: 215.25 g/mol
InChI Key: NJPUZFUOUGTNOV-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a benzoic acid moiety attached at the 3-position of the pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves the Paal–Knorr reaction. This reaction is performed by condensing 3-aminobenzonitrile with 2,5-hexanedione. The reaction conditions generally include the use of a solvent such as ethanol and a catalyst like iron(III) chloride. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrrole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Paal–Knorr reaction remains a viable method for large-scale synthesis, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the pyrrole ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The benzoic acid moiety can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of this compound derivatives with carboxylic acid groups.

    Reduction: Formation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

    3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with the pyrrole ring attached at the 4-position of the benzoic acid.

    2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with the pyrrole ring attached at the 2-position of the benzoic acid.

Uniqueness: 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the carboxylic acid group provides additional functionality for further chemical modifications and potential interactions with biological targets .

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-6-7-10(2)14(9)12-5-3-4-11(8-12)13(15)16/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPUZFUOUGTNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180806
Record name Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26180-28-9
Record name 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26180-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-
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Record name 26180-28-9
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Synthesis routes and methods

Procedure details

In a reaction vessel equipped with a Dean-Stark trap was placed 13.7 grams (0.10 mole) of 3-aminobenzoic acid, 11.4 grams (0.10 mole) of acetonylacetone, 0.10 gram of p-toluenesulfonic acid and 150 ml of toluene. The stirred reaction mixture was heated under reflux for 15.5 hours during which time the theoretical amount of by-product water was collected in the Dean-Stark trap. The reaction mixture was cooled and placed in a separatory funnel where it was washed with two portions of 50 ml each of aqueous 2N sodium hydroxide. The combined base washes were backwashed with 50 ml of toluene then acidified with aqueous 2 N hydrochloric acid. A solid precipitate was collected by filtration and recrystallized from heptane to give 19.3 grams of 3-(2,5-dimethylpyrrol-1-yl)benzoic acid; mp 148°-150° C.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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